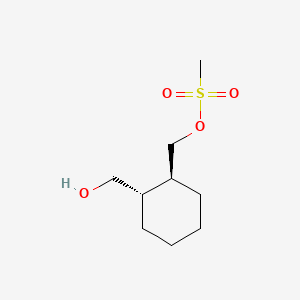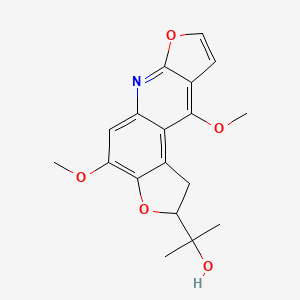
Choisyine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Choisyine can be isolated from the leaves of Choisya ternata and Choisya ‘Aztec-Pearl’ using high-speed countercurrent chromatography (HSCCC) . The ethanol extract of the leaves is subjected to HSCCC, which separates this compound along with other alkaloids such as anhydroevoxine . The solvent system used for this separation typically includes a mixture of hexane, ethyl acetate, methanol, and water in specific ratios .
Análisis De Reacciones Químicas
Choisyine, like other quinoline alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of this compound can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a quinoline alkaloid, choisyine serves as a precursor for the synthesis of other bioactive quinoline derivatives.
Medicine: The antinociceptive properties of this compound have been explored, showing potential for pain management.
Industry: Due to its biological activities, this compound can be used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The antinociceptive activity of choisyine is primarily mediated through its interaction with the opiate system . It has been shown to have a higher efficacy than morphine at certain doses . Additionally, the nitric oxide system plays a role in its mechanism of action, particularly in the case of the ethanol extract of Choisya ‘Aztec-Pearl’ leaves . The cholinergic system is also involved in the activity of this compound .
Comparación Con Compuestos Similares
Choisyine is similar to other quinoline alkaloids such as anhydroevoxine, which is also isolated from Choisya species . this compound exhibits a higher antinociceptive activity compared to anhydroevoxine . Other similar compounds include quinine and quinidine, which are well-known for their antimalarial and antiarrhythmic properties, respectively. This compound’s unique combination of antinociceptive and antioxidant activities sets it apart from these other quinoline alkaloids .
Propiedades
Número CAS |
18556-07-5 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
2-(7,16-dimethoxy-5,12-dioxa-10-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1,6,8,10,13,15-hexaen-4-yl)propan-2-ol |
InChI |
InChI=1S/C18H19NO5/c1-18(2,20)13-7-10-14-11(8-12(21-3)15(10)24-13)19-17-9(5-6-23-17)16(14)22-4/h5-6,8,13,20H,7H2,1-4H3 |
Clave InChI |
OCKCNDIOPSOBNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


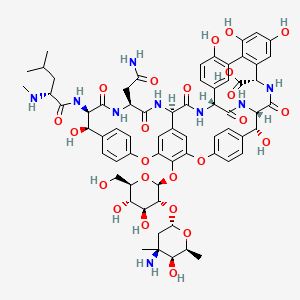
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
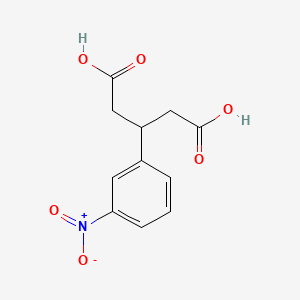
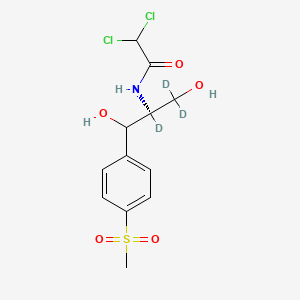



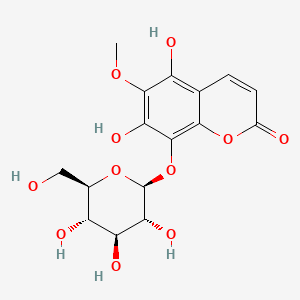
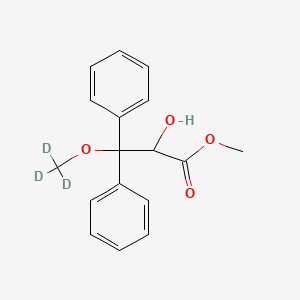

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
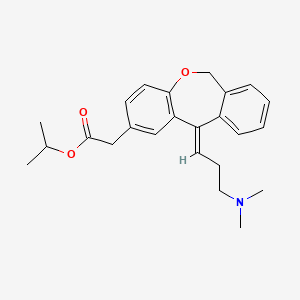
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
